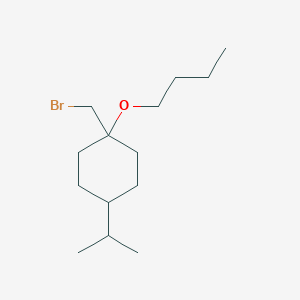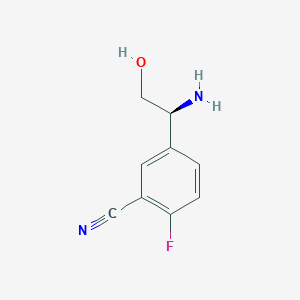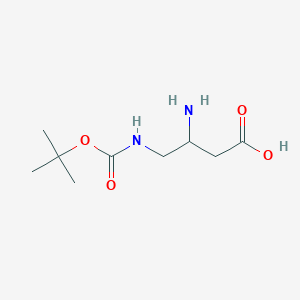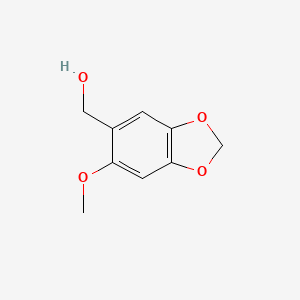
(6-Methoxy-2H-1,3-benzodioxol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methoxy-1,3-dioxaindan-5-yl)methanol is an organic compound that features a methoxy group and a dioxaindan ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-methoxy-1,3-dioxaindan-5-yl)methanol typically involves the formation of the dioxaindan ring followed by the introduction of the methoxy group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the dioxaindan ring. The methoxy group can then be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of (6-methoxy-1,3-dioxaindan-5-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Methoxy-1,3-dioxaindan-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
(6-Methoxy-1,3-dioxaindan-5-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (6-methoxy-1,3-dioxaindan-5-yl)methanol involves its interaction with specific molecular targets and pathways. The methoxy group and dioxaindan ring structure allow it to interact with enzymes and receptors, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran derivatives: These compounds share a similar ring structure and have been studied for their antimicrobial properties.
Dioxolane derivatives: These compounds have similar chemical properties and are used in various chemical reactions.
Uniqueness
(6-Methoxy-1,3-dioxaindan-5-yl)methanol is unique due to its specific combination of a methoxy group and a dioxaindan ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
4383-14-6 |
|---|---|
Formule moléculaire |
C9H10O4 |
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
(6-methoxy-1,3-benzodioxol-5-yl)methanol |
InChI |
InChI=1S/C9H10O4/c1-11-7-3-9-8(12-5-13-9)2-6(7)4-10/h2-3,10H,4-5H2,1H3 |
Clé InChI |
IQXQQVAWSZMZLW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1CO)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



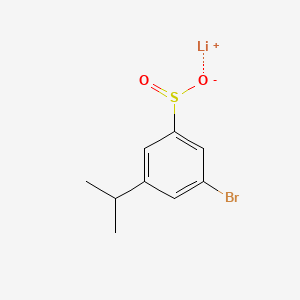
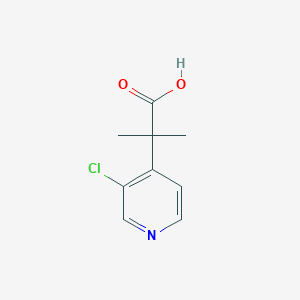


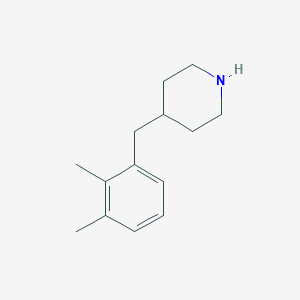

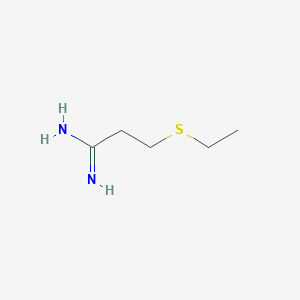
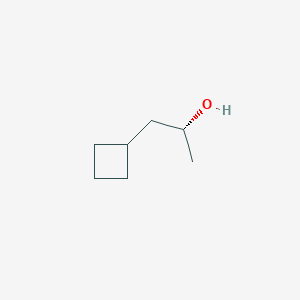
![Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13614378.png)

